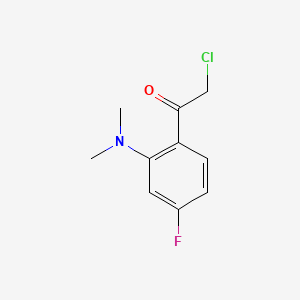

2-Chloro-1-(2-(dimethylamino)-4-fluorophenyl)ethanone

Description

Properties

Molecular Formula |

C10H11ClFNO |

|---|---|

Molecular Weight |

215.65 g/mol |

IUPAC Name |

2-chloro-1-[2-(dimethylamino)-4-fluorophenyl]ethanone |

InChI |

InChI=1S/C10H11ClFNO/c1-13(2)9-5-7(12)3-4-8(9)10(14)6-11/h3-5H,6H2,1-2H3 |

InChI Key |

POLMZHUJKKWJTJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)F)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-one typically involves multiple steps. One common method includes the reaction of 2-(dimethylamino)-4-fluorobenzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully monitored and controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to form more reduced forms.

Addition Reactions: The compound can participate in addition reactions with various reagents.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states or reduced forms of the compound.

Scientific Research Applications

2-chloro-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Electron Effects: The para-fluoro group enhances electron-withdrawing effects, which could stabilize intermediates in nucleophilic substitution reactions compared to non-fluorinated analogs .

Biological Activity

2-Chloro-1-(2-(dimethylamino)-4-fluorophenyl)ethanone is an organic compound with significant biological activity, particularly in pharmacological contexts. Its unique structure, featuring both chloro and dimethylamino groups, positions it as a candidate for various medicinal applications. This article explores the biological activity of this compound, including its interactions with biological targets, potential therapeutic uses, and relevant research findings.

Biological Activity Overview

Research indicates that this compound exhibits significant interactions with various biological molecules, including enzymes and receptors. Here are some key findings regarding its biological activity:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This suggests implications for drug metabolism and pharmacokinetics, as it may affect the metabolism of other drugs processed by this enzyme.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural features could contribute to interactions with bacterial cell membranes or metabolic pathways, although specific mechanisms remain to be fully elucidated.

- Selectivity in Binding : Structure-activity relationship (SAR) studies have indicated that modifications in the substituents can significantly alter the binding affinities to various targets, including dopamine transporters (DAT) and serotonin transporters (SERT). For instance, compounds with similar structures have shown varying degrees of selectivity between DAT and norepinephrine transporters (NET), indicating potential for developing selective therapeutics .

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of compounds structurally related to this compound. Below is a summary of notable research findings:

Q & A

Q. What are the established synthetic routes for 2-Chloro-1-(2-(dimethylamino)-4-fluorophenyl)ethanone, and how do reaction conditions influence yield?

The compound can be synthesized via chlorination of a precursor ketone (e.g., 1-(2-(dimethylamino)-4-fluorophenyl)ethanone) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key factors include:

- Temperature control : Excess heat may lead to decomposition or side reactions (e.g., ring halogenation).

- Solvent choice : Anhydrous conditions (e.g., dichloromethane or THF) prevent hydrolysis of the chlorinating agent.

- Stoichiometry : A 1:1 molar ratio of ketone to chlorinating agent typically maximizes yield .

Example protocol : React 1-(2-(dimethylamino)-4-fluorophenyl)ethanone with SOCl₂ (1.2 eq) in anhydrous DCM at 0–5°C for 4 hours, followed by quenching with ice-water. Yield: ~75–85% .

Q. How can the purity of this compound be validated, and what analytical techniques are critical?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98% required for biological assays).

- NMR : Confirm structural integrity via ¹H and ¹³C NMR. Key signals include the carbonyl carbon (~200 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 230.06 (calculated for C₁₀H₁₁ClFNO⁺) .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound be resolved, particularly regarding the dimethylamino group’s conformation?

Conflicts may arise from:

- Dynamic disorder : The dimethylamino group’s rotation can create ambiguous electron density. Use low-temperature (100 K) X-ray diffraction to reduce thermal motion .

- Refinement strategies : Apply SHELXL’s restraints (e.g., DFIX for N–C bond lengths) or multi-conformational models .

Case study : A similar compound (2-chloro-1-(2,4-dimethylphenyl)ethanone) showed improved refinement using SHELXL with R-factor < 0.05 after addressing torsional disorder .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing carbonyl and fluorine groups activate the chloro substituent for SN₂ reactions. Key factors:

- Electronic effects : The para-fluorine enhances electrophilicity at the carbonyl carbon, facilitating attack by nucleophiles (e.g., amines, thiols).

- Steric hindrance : The dimethylamino group’s ortho position may slow bulkier nucleophiles.

Experimental validation : Kinetic studies using varying nucleophiles (e.g., aniline vs. tert-butylamine) reveal rate differences of 10–100×, supporting steric control .

Q. How does this compound interact with biological targets, and what methodologies are used to study its effects?

- Enzyme inhibition assays : Test against cytochrome P450 isoforms using fluorogenic substrates. IC₅₀ values correlate with competitive binding at the heme center .

- Molecular docking : Simulate interactions with homology models of target proteins (e.g., kinases). The dimethylamino group may form hydrogen bonds with aspartate residues .

Data contradiction note : Discrepancies between in vitro and in silico results may arise from solvation effects—validate with MD simulations .

Safety and Handling

Q. What precautions are critical when handling this compound due to its instability?

- Thermal hazards : Decomposes above 50°C, releasing toxic fumes (e.g., HCl, HF). Use cooling baths during exothermic reactions .

- Storage : Store in amber vials under argon at –20°C to prevent hydrolysis .

Emergency protocols : Neutralize spills with sodium bicarbonate, followed by adsorption with vermiculite .

Comparative and Methodological Studies

Q. How do substitution patterns (e.g., dimethylamino vs. methoxy) alter the compound’s physicochemical properties?

| Substituent | LogP | λₘₐₓ (UV) | Biological Activity |

|---|---|---|---|

| –N(CH₃)₂ | 2.1 | 265 nm | Enzyme inhibition |

| –OCH₃ | 1.8 | 255 nm | Reduced activity |

The dimethylamino group increases lipophilicity and electron-donating capacity, enhancing membrane permeability and target binding .

Q. What computational methods are best suited to predict the compound’s metabolic pathways?

- Density Functional Theory (DFT) : Calculate activation energies for oxidative pathways (e.g., CYP450-mediated N-demethylation).

- ADMET predictors : Tools like SwissADME estimate hepatic clearance (e.g., high clearance predicted due to polar surface area < 60 Ų) .

Data Contradiction Analysis

Q. How can discrepancies in reported biological activity data be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.